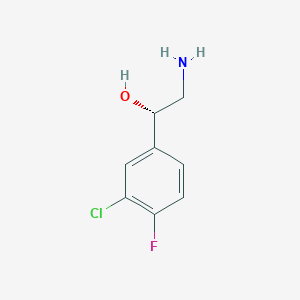
(1S)-2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzaldehyde and a suitable chiral amine.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Amination: The resulting alcohol is then subjected to amination using reagents such as ammonia or primary amines under appropriate conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain reaction conditions.
Purification: Advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S)-2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-amine: Similar structure but lacks the hydroxyl group.
(1S)-2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-methanol: Similar structure with a methanol group instead of an ethanol group.
Uniqueness
(1S)-2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol is unique due to its specific combination of functional groups, which provides distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
(1S)-2-amino-1-(3-chloro-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
PPLFENOCMSQLTD-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)O)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine](/img/structure/B13273253.png)
![2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B13273254.png)
amine](/img/structure/B13273259.png)
![4',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13273265.png)
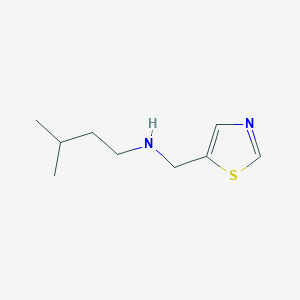
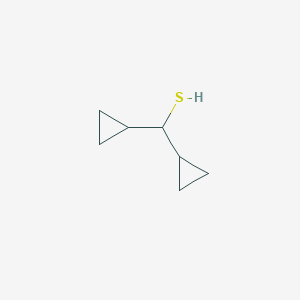
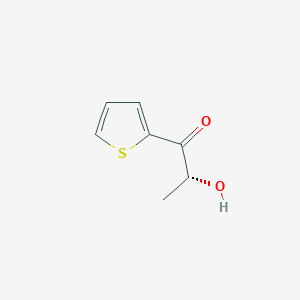
![1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13273296.png)
![N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide](/img/structure/B13273301.png)
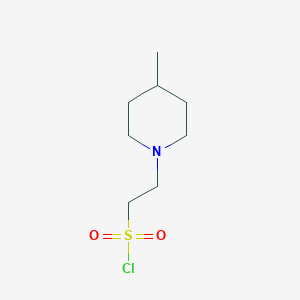
![4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol](/img/structure/B13273308.png)

![7-Methyl-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13273316.png)
![2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13273343.png)
